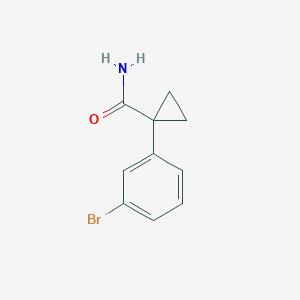

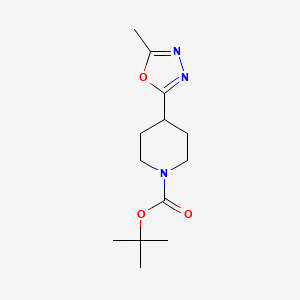

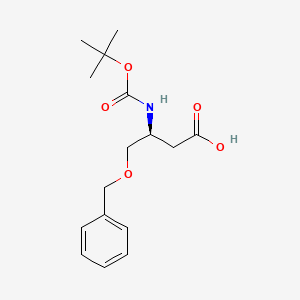

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Vue d'ensemble

Description

1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, also known as BMP, is an organic compound that belongs to the class of oxadiazoles. It is a colorless, crystalline solid with a melting point of 153-155°C. BMP is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research in the field of 1,3,4-oxadiazole bearing compounds, closely related to 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, has shown these compounds to possess significant biological activities. A notable study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in the development of new antimicrobial agents (Khalid et al., 2016).

Biological Evaluation for Enzyme Inhibition

Another research angle involves the biological evaluation of 1,3,4-oxadiazole derivatives for their inhibitory activity on enzymes like butyrylcholinesterase (BChE). Compounds were synthesized and assessed for their ligand-BChE binding affinity through molecular docking studies, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Khalid et al., 2016).

Anticancer Potential

Furthermore, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents have been documented. These compounds showed promising results in vitro, suggesting their potential as anticancer agents and necessitating further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-9-14-15-11(18-9)10-5-7-16(8-6-10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRKRVBZAWBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610742 | |

| Record name | tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-69-2 | |

| Record name | tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)